1,2-Dihydrochrysene-1,2,3-triol
Description
1,2-Dihydrochrysene-1,2,3-triol is a polycyclic aromatic compound derived from chrysene, a four-ring fused benzene structure, with three hydroxyl groups positioned at the 1, 2, and 3 carbon atoms of its dihydro region. The chrysene backbone likely imparts unique stability and electronic characteristics compared to smaller aromatic or aliphatic systems .
Properties
CAS No. |
84498-35-1 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,2-dihydrochrysene-1,2,3-triol |
InChI |
InChI=1S/C18H14O3/c19-16-9-15-13-6-5-10-3-1-2-4-11(10)12(13)7-8-14(15)17(20)18(16)21/h1-9,17-21H |
InChI Key |
RLSOUBJJKOWGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C(C4O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrochrysene-1,2,3-triol typically involves the dihydroxylation of chrysene derivatives. One common method is the stereoselective synthesis from α, β-unsaturated acylsilanes. The oxidation of an olefin moiety with osmium tetroxide proceeds smoothly to give the corresponding dihydroxyacylsilanes. The protection of the hydroxyl groups followed by a nucleophilic reaction to the silyl carbonyl group yields the silylated triol derivatives with high stereoselectivity .
Industrial Production Methods
Industrial production of 1,2-Dihydrochrysene-1,2,3-triol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrochrysene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
1,2-Dihydrochrysene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dihydrochrysene-1,2,3-triol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes and receptors. These interactions can modulate biological activities and influence the compound’s overall effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Triols
Table 2: Physical Properties of Selected Triols
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water |
|---|---|---|---|
| Propane-1,2,3-triol | 92.09 | 290 | Miscible |
| Benzene-1,2,3-triol | 126.11 | 309 (decomposes) | Moderate (1.4 g/100 mL) |
| Butane-1,2,3-triol | 106.12 | Not reported | High |
Research Findings
- Acetalization Reactivity : Aliphatic triols like butane-1,2,3-triol form cyclic acetals with furfural, enhancing fuel stability .
- Enzymatic Interactions : Benzene-1,2,3-triol inhibits catechol 1,2-dioxygenase by mimicking its natural substrate, highlighting the role of hydroxyl positioning in enzyme binding .
- Industrial Use : Propane-1,2,3-triol derivatives, such as distearin, are critical in food and cosmetic industries .
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